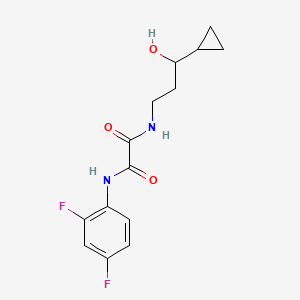

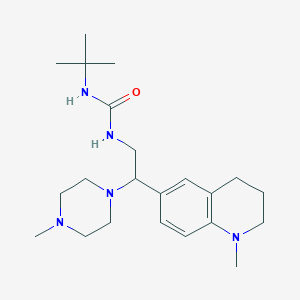

methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-methoxy-2-indolecarboxylate, a compound with a similar structure, is a white to beige powder . It has a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol .

Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds like methyl indole-6-carboxylate have been used as reactants for the preparation of various compounds, including tryptophan dioxygenase inhibitors and potential anticancer immunomodulators .Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. For example, the molecular structure of methyl 6-methoxy-2-indolecarboxylate can be represented by the SMILES stringCOC(=O)C1=CC2=CC=C(OC)C=C2N1 . Physical and Chemical Properties Analysis

Methyl 6-methoxy-2-indolecarboxylate, a compound with a similar structure, has a melting point of 117°C to 119°C . It is a white to beige powder .Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

Research has demonstrated various synthetic methodologies involving piperidine and indole derivatives. For instance, alkoxycarbonylpiperidines have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation, showcasing their application in synthesizing complex molecules under mild conditions (Takács et al., 2014). Similarly, the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones highlights the chemical reactivity of these derivatives in producing a wide range of heterocyclic compounds (Back & Nakajima, 2000).

Bioreductive Anticancer Agents

Compounds related to "methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate" have been investigated for their potential as bioreductive anticancer agents. The synthesis and biological activity of cyclopropamitosenes and related indolequinones illustrate the therapeutic potential of these derivatives. These compounds demonstrate increased toxicity towards hypoxic cells, a characteristic beneficial for targeting tumor microenvironments (Cotterill et al., 1994).

Analgesic Properties

The exploration of analgesic properties in piperidine derivatives is significant. Research into synthetic analgesics, such as N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides, underscores the potent analgesic activities of these compounds. These findings are crucial for the development of new pain management solutions (Van Daele et al., 1976).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .

Safety and Hazards

Future Directions

The future directions of a compound refer to potential applications or areas of research. While specific future directions for your compound are not available, similar compounds like methyl indole-6-carboxylate have been used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .

Properties

IUPAC Name |

methyl 4-[[(6-methoxy-1H-indole-2-carbonyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-24-14-4-3-13-9-16(20-15(13)10-14)17(22)19-11-12-5-7-21(8-6-12)18(23)25-2/h3-4,9-10,12,20H,5-8,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLKPLUAQFNMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)

![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2423162.png)

![3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2423165.png)

![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2423170.png)

![N~1~-cyclohexyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2423173.png)

![3-(3-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423174.png)